2-Picoline-d7 vs. Unlabeled 2-Picoline: Mass Spectrometric Differentiation for Isotope Dilution Quantification
In electrospray ionization (ESI) mass spectrometry, 2-Picoline-d7 exhibits a precursor ion mass that is 7 Da higher than that of unlabeled 2-picoline (M+7 vs. M), enabling baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic cross-talk . This mass difference is sufficient for the deconvolution of the internal standard signal from the analyte signal, which is a prerequisite for accurate isotope dilution calculations [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) of molecular ion [M+H]⁺ |
|---|---|
| Target Compound Data | [M+H+7]⁺ (approximately 101 m/z, dependent on adduct formation) |
| Comparator Or Baseline | Unlabeled 2-picoline (CAS 109-06-8): [M+H]⁺ (approximately 94 m/z) |
| Quantified Difference | Net mass shift of +7 Da due to perdeuteration (C₆D₇N vs. C₆H₇N) |
| Conditions | Positive ion mode electrospray ionization (ESI+) liquid chromatography-mass spectrometry (LC-MS) |
Why This Matters
This +7 Da mass difference enables the use of 2-Picoline-d7 as a true internal standard for isotope dilution, a requirement for assays needing to achieve ±20% accuracy at ng/mL concentration levels in biological matrices [1].
- [1] Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401–407. View Source
